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Compound of Interest

2,3-Bis(4-
Compound Name:
bromophenyl)fumaronitrile

cat. No.: B3028761

IUPAC Name: 2,3-bis(4-bromophenyl)but-2-enedinitrile
CAS Number: 82193-93-9
Chemical Formula: CieHsBr2N2

Molecular Weight: 388.06 g/mol

Introduction

2,3-Bis(4-bromophenyl)fumaronitrile is a diaryl-substituted fumaronitrile derivative that has
garnered significant interest in the field of materials science. Its rigid, planar structure and
electron-withdrawing nitrile groups make it an excellent building block for novel organic
electronic materials. This technical guide provides a comprehensive overview of its synthesis,
properties, and applications, with a focus on its role in the development of organic light-emitting
diodes (OLEDSs) and organic solar cells (OSCs). This document is intended for researchers,
scientists, and professionals in the fields of chemistry, materials science, and drug
development.

Physicochemical Properties
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Property Value Reference

2,3-bis(4-bromophenyl)but-2-

IUPAC Name o [1]
enedinitrile
2,3-Bis(4-
Synonyms o [1]
bromophenyl)fumaronitrile
CAS Number 82193-93-9
Molecular Formula Ci6HsBrz2Nz [1]
Molecular Weight 388.06 g/mol [1]
Melting Point 216-217 °C
Boiling Point 465.8 £ 45.0 °C (Predicted)
White to orange to green
Appearance

powder/crystal

Synthesis

An improved synthetic route for diaryl-substituted fumaronitriles, including 2,3-bis(4-
bromophenyl)fumaronitrile, starts from the corresponding phenylacetonitrile derivatives. The
reaction's success is highly dependent on the stoichiometry of the base used, such as sodium
methoxide, and the concentration of the starting material. This method has been shown to
produce yields in the range of 70-90%.

Experimental Protocol: Synthesis of 2,3-Bis(4-
bromophenyl)fumaronitrile

This protocol is a generalized procedure based on the synthesis of similar fumaronitrile
derivatives.

Materials:
» 4-Bromophenylacetonitrile

e Sodium methoxide (NaOMe)
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e Methanol (MeOH), anhydrous

¢ N,N-Dimethylformamide (DMF), anhydrous
e lodine (I2)

e Hydrochloric acid (HCI), 1M

e Dichloromethane (DCM)

e Sodium thiosulfate (Na2S203)

e Brine

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

» To a solution of 4-bromophenylacetonitrile (2.0 equiv.) in anhydrous DMF, add sodium
methoxide (2.2 equiv.) portion-wise at O °C under an inert atmosphere (e.g., nitrogen or
argon).

 Allow the reaction mixture to stir at room temperature for 1-2 hours.

e Cool the mixture back to 0 °C and add a solution of iodine (1.0 equiv.) in anhydrous DMF
dropwise.

o Let the reaction mixture warm to room temperature and stir overnight.
e Quench the reaction by adding 1M HCI until the solution is acidic.
o Extract the mixture with dichloromethane (3 x 50 mL).

e Wash the combined organic layers with saturated aqueous sodium thiosulfate solution,
followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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 Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent system (e.g., ethanol/dichloromethane) to afford 2,3-bis(4-
bromophenyl)fumaronitrile as a solid.

Characterization:

The final product should be characterized by standard analytical techniques such as *H NMR,
13C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Organic Electronics

2,3-Bis(4-bromophenyl)fumaronitrile serves as a versatile precursor for the synthesis of
more complex molecules used in organic electronic devices. The bromine atoms can be readily
substituted via cross-coupling reactions, such as the Suzuki coupling, to introduce various
functional groups.

Organic Light-Emitting Diodes (OLEDS)

Derivatives of 2,3-bis(4-bromophenyl)fumaronitrile have been incorporated into the emissive
layer of OLEDs. For example, a near-infrared (NIR) fluorescent compound, 2,3-bis(4'-
(diphenylamino)-[1,1'-biphenyl]-4-yl)fumaronitrile (TPATCN), which utilizes a fumaronitrile core,
has been synthesized.[2]

Quantitative Performance Data for a TPATCN-based OLED:[2]

Parameter Value
Thin Film Quantum Efficiency 33%
Crystal Efficiency 72%
External Quantum Efficiency (non-doped) 2.58%

Small Molecule Organic Solar Cells (SMOSCSs)

The strong electron-withdrawing nature of the fumaronitrile core makes its derivatives suitable
as acceptor materials in the active layer of SMOSCs. An organic 1t-conjugated semiconducting
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chromophore, RCNR, based on an alkylated bithiophene terminated fumaronitrile-core
acceptor, has been synthesized and used in solar cell devices.[2]

Quantitative Performance Data for an RCNR-based SMOSC:[2]

Parameter Value
Active Layer Composition RCNR:PCe0BM (1:3, w/w)
Power Conversion Efficiency (PCE) 2.69%

Drug Development and Biological Activity

Currently, there is limited publicly available information on the direct application of 2,3-Bis(4-
bromophenyl)fumaronitrile in drug development or its specific biological activities. While
some fumaronitrile and coumarin derivatives have been investigated for various
pharmacological properties, the focus for this particular compound has been predominantly in
materials science. Further research would be required to explore its potential in a biological
context.

Visualizations
Synthesis Workflow

The following diagram illustrates the general synthetic pathway to 2,3-Bis(4-
bromophenyl)fumaronitrile and its subsequent functionalization for applications in organic
electronics.
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Applications
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2,3-Bis(4-bromophenyl)fumaronitrile

Key Properties:
- Electron-withdrawing core
- Planar, rigid structure
- Facile functionalization (Br atoms)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 2,3-Bis(4-bromophenyl)fumaronitrile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028761#iupac-name-for-2-3-bis-4-bromophenyl-
fumaronitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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